2QN-Echinomycin
Beschreibung
Eigenschaften
CAS-Nummer |
77196-00-0 |
|---|---|
Molekularformel |
C53H66N10O12S2 |
Molekulargewicht |
1099.3 g/mol |
IUPAC-Name |
N-[2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoline-2-carboxamide |
InChI |
InChI=1S/C53H66N10O12S2/c1-27(2)40-51(72)74-24-38(59-44(65)36-23-21-32-17-13-15-19-34(32)57-36)46(67)55-30(6)48(69)63(10)42-50(71)62(9)41(28(3)4)52(73)75-25-37(58-43(64)35-22-20-31-16-12-14-18-33(31)56-35)45(66)54-29(5)47(68)60(7)39(49(70)61(40)8)26-77-53(42)76-11/h12-23,27-30,37-42,53H,24-26H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65) |
InChI-Schlüssel |
FGMKIQADVFUCIT-UHFFFAOYSA-N |
SMILES |
CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4C=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6C=C5)C)C)SC)C |
Kanonische SMILES |
CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4C=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6C=C5)C)C)SC)C |
Synonyme |
2QN-echinomycin |
Herkunft des Produkts |
United States |
Molecular Mechanisms of Action of 2qn Echinomycin
DNA Binding and Intercalation Properties
The ability of 2QN-Echinomycin to bind to DNA is a multifaceted process involving bifunctional intercalation, specific interactions within the DNA minor groove, and the significant influence of its chromophore moieties and cyclic depsipeptide core.
Bifunctional Intercalation Mechanism
2QN-Echinomycin acts as a bifunctional intercalator, a characteristic shared with its parent compound, echinomycin (B1671085). researchgate.netnih.gov This mechanism involves the insertion of its two quinoline (B57606) chromophores into the DNA double helix between adjacent base pairs. researchgate.netvulcanchem.com This simultaneous insertion at two points leads to a significant structural distortion of the DNA, including an extension of the helix length and an unwinding of the helical structure. researchgate.netnih.gov Studies have shown that the binding of 2QN-Echinomycin causes changes in the viscosity of DNA, consistent with the helix extension expected from a bifunctional intercalator. researchgate.netnih.gov However, the unwinding angle produced by 2QN-Echinomycin is notably about half that of its analogue 1QN and similar to that of the well-known intercalator ethidium. researchgate.netnih.gov
Minor Groove Binding Specificity and Interactions
A crucial aspect of 2QN-Echinomycin's interaction with DNA is its binding within the minor groove. nih.govingentaconnect.comrsc.org The cyclic depsipeptide backbone of the molecule fits into the minor groove, facilitating specific interactions that contribute to its binding affinity and sequence selectivity. rsc.orgnih.gov A predominant factor governing this interaction is the presence of the 2-amino group of purine (B94841) nucleotides, particularly guanine (B1146940), which is exposed in the minor groove. nih.govingentaconnect.comresearchgate.net This feature is a key recognition element for both 2QN-Echinomycin and echinomycin. nih.govingentaconnect.com The depsipeptide portion of the molecule establishes favorable electrostatic and hydrogen bonding interactions with the minor groove, further stabilizing the complex. ingentaconnect.comuah.es
Role of Chromophore Moieties in DNA Recognition
The chromophore moieties of 2QN-Echinomycin, which are quinoline rings, play an active and critical role in DNA recognition and binding selectivity. nih.govresearchgate.netnih.gov These planar aromatic systems are responsible for the intercalative binding between DNA base pairs. researchgate.netuah.es The substitution of the natural quinoxaline (B1680401) chromophores of echinomycin with quinoline rings in 2QN-Echinomycin alters its binding preferences. researchgate.netnih.gov Molecular modeling and electrostatic potential calculations suggest that differences in stacking interactions between the drug's chromophores and the DNA base pairs are a significant factor in determining binding affinity. nih.govresearchgate.net These electrostatic stacking interactions are believed to be a primary reason for the preferred binding of 2QN-Echinomycin to certain DNA sequences over others. nih.gov
Influence of Cyclic Depsipeptide Core on Binding
The cyclic depsipeptide core is fundamental to the DNA binding of 2QN-Echinomycin. nih.govnih.gov This rigid, saddle-shaped structure acts as a scaffold, holding the two quinoline chromophores in the correct orientation for bifunctional intercalation. nih.govmdpi.com The peptide backbone itself nestles within the minor groove of the DNA, allowing for specific hydrogen bonding and van der Waals interactions with the floor of the groove. rsc.orguah.es The conformation of the depsipeptide ring is largely conserved, though minor variations can occur. nih.gov This interaction with the minor groove, facilitated by the depsipeptide core, is essential for the stability and specificity of the DNA-drug complex. rsc.org
DNA Sequence Recognition and Specificity
2QN-Echinomycin exhibits distinct preferences for binding to specific DNA sequences, a characteristic that is influenced by the interplay of its structural components and the features of the DNA itself.
Differential Binding Preferences of 2QN (e.g., A+T rich DNA, TpD steps vs. G+C rich DNA, CpG steps)
Unlike its parent compound echinomycin, which shows a preference for GC-rich DNA, 2QN-Echinomycin displays a different pattern of sequence selectivity. researchgate.netnih.gov Studies have shown that 2QN-Echinomycin binds slightly more tightly to poly(dA-dT), an A+T rich synthetic DNA, than to poly(dG-dC), a G+C rich one. researchgate.netnih.gov In studies with natural DNAs, 2QN-Echinomycin did not show a marked preference for G+C-rich species and, in fact, bound most tightly to DNA from Escherichia coli, which has a moderate G+C content. researchgate.netnih.gov
Footprinting experiments have provided more detailed insights into its binding preferences at specific nucleotide steps. nih.govingentaconnect.com While both 2QN-Echinomycin and echinomycin recognize the 2-amino group of purines in the minor groove, 2QN-Echinomycin shows a dramatically higher affinity for TpD steps (where D is 2,6-diaminopurine (B158960), an analogue of adenine (B156593) with a 2-amino group) compared to the canonical CpG steps. nih.govingentaconnect.com In fact, the binding to TpD-containing sequences is several hundred-fold tighter than to CpG-containing sequences, with dissociation constants in the nanomolar range. nih.govingentaconnect.com This strong preference is attributed to more favorable electrostatic stacking interactions between the quinoline chromophores and the TpD base pair steps. nih.gov The established preference of echinomycin for CpG steps is thought to arise primarily from hydrogen bonds between the depsipeptide backbone and the guanine 2-amino group in the minor groove. rsc.org However, for 2QN-Echinomycin, the nature of the chromophore appears to exert a more dominant influence on sequence selectivity. researchgate.netnih.gov
| Feature | 2QN-Echinomycin Binding Characteristic | Reference |
| Binding Mechanism | Bifunctional intercalation | researchgate.net, nih.gov |
| DNA Structural Change | Helix extension and unwinding | researchgate.net, nih.gov |
| Groove Preference | Minor groove | nih.gov, ingentaconnect.com, rsc.org |
| Key Recognition Element | Purine 2-amino group in the minor groove | nih.gov, ingentaconnect.com, researchgate.net |
| Chromophore Role | Intercalation and sequence selectivity | researchgate.net, nih.gov, uah.es |
| Depsipeptide Core Role | Scaffolding and minor groove interaction | nih.gov, nih.gov |
| Synthetic DNA Preference | Slightly higher for poly(dA-dT) over poly(dG-dC) | researchgate.net, nih.gov |
| Natural DNA Preference | No marked G+C preference; tightest to E. coli DNA | researchgate.net, nih.gov |
| High-Affinity Sequence | TpD steps | nih.gov, ingentaconnect.com |
| Lower-Affinity Sequence | CpG steps | nih.gov, ingentaconnect.com |
Importance of the 2-amino Group of Purine Nucleotides
The interaction between 2QN-Echinomycin and DNA is critically dependent on the presence and location of the 2-amino group of purine nucleotides within the minor groove of the DNA double helix. nih.govingentaconnect.com This specific chemical group serves as a primary recognition element, dictating the binding sites of the antibiotic. nih.govresearchgate.net
DNase I footprinting experiments have been instrumental in elucidating this specificity. nih.govingentaconnect.com Studies using DNA molecules where guanine (G) is substituted with inosine (B1671953) (I), which lacks the 2-amino group, demonstrate a near-complete abolishment of 2QN-Echinomycin binding. ingentaconnect.comoup.com This highlights the indispensable role of this amino group for the interaction. ingentaconnect.comoup.com
Conversely, when adenine (A) is replaced by 2,6-diaminopurine (D), which introduces an additional 2-amino group into the minor groove, new high-affinity binding sites are created. nih.govresearchgate.net These newly formed sites, particularly around TpD steps, bind 2QN-Echinomycin with an affinity several hundred-fold tighter than the canonical CpG sequences. nih.gov This affinity is so pronounced that in DNA substituted with diaminopurine, the original CpG binding sites are no longer detected by footprinting. nih.gov
Contribution of Electrostatic and Stacking Interactions
Beyond hydrogen bonding with the 2-amino group, electrostatic and stacking interactions play a crucial role in the binding affinity and sequence preference of 2QN-Echinomycin. nih.govresearchgate.netrsc.org The molecule possesses a distinct molecular electrostatic potential (MEP), with a positive region around the intercalating quinoline rings and a negative region on the opposite side. rsc.org This electrostatic asymmetry is thought to facilitate the initial approach and correct orientation of the drug with respect to the DNA molecule. rsc.org
Formation of Non-Canonical Base Pairs upon Binding (e.g., Hoogsteen Base Pairs)
The binding of echinomycin and its analogues, including 2QN-Echinomycin, can induce conformational changes in the DNA, including the formation of non-canonical base pairs such as Hoogsteen base pairs. rsc.org This phenomenon is particularly observed at AT base pairs flanking the intercalation site. soton.ac.uk
The formation of Hoogsteen base pairs is influenced by the local DNA sequence and pH. rsc.org For instance, with echinomycin, Hoogsteen base pairing at GC steps is observed at acidic pH only when the guanine is on the 5' side of the CpG site. rsc.org Theoretical studies suggest that the formation of Hoogsteen base pairs can lead to more favorable dipolar interactions between the drug's chromophores and the DNA base pairs. rsc.org While the distortion of the DNA by the intercalator can destabilize the adjacent Watson-Crick base pairing and facilitate this transition, the formation of Hoogsteen base pairs is not considered essential for the binding of echinomycin itself. soton.ac.uk
Effects on DNA Topology and Structure
As a bifunctional intercalator, 2QN-Echinomycin inserts both of its quinoline chromophores between adjacent DNA base pairs, leading to significant alterations in the DNA's three-dimensional structure. nih.govresearchgate.net
Induction of DNA Unwinding and Helix Extension
The intercalation of 2QN-Echinomycin causes the DNA helix to unwind and extend. nih.govresearchgate.net Experiments with closed circular duplex DNA show that 2QN-Echinomycin removes and reverses supercoiling, a characteristic feature of intercalating drugs. nih.govresearchgate.net However, the unwinding angle produced by 2QN-Echinomycin is notably different from its parent compound and other analogues. While 1QN-Echinomycin (with one quinoline and one quinoxaline chromophore) has an unwinding angle almost twice that of the standard intercalator ethidium, the unwinding angle for 2QN-Echinomycin is nearly indistinguishable from that of ethidium. nih.govresearchgate.net
Despite the difference in unwinding angle, viscosity measurements of sonicated, rod-like DNA fragments reveal that binding of 2QN-Echinomycin results in a helix extension that is double that caused by ethidium. nih.govresearchgate.net This substantial extension is a hallmark of bifunctional intercalation. nih.govresearchgate.net
Interference with Chromatin Decondensation and Nuclear Assembly (Molecular Level)
Research on the broader family of quinoxaline antibiotics, including echinomycin, has shown that these molecules can interfere with higher-order DNA structures. nih.gov Echinomycin has been demonstrated to impede chromatin decondensation and nuclear assembly in vitro using Xenopus laevis egg extracts. nih.gov This interference is attributed to the drug's interaction with the DNA, which can prevent the structural changes necessary for these processes. nih.gov The binding of echinomycin to DNA can also disrupt nucleosome structure. nih.gov
Modulation of Cellular Processes at the Molecular Level
The profound effects of 2QN-Echinomycin on DNA structure and its interactions with specific DNA sequences ultimately lead to the modulation of critical cellular processes. By binding to DNA, these antibiotics can act as physical barriers to the machinery responsible for transcription and replication.
Echinomycin, the parent compound of 2QN-Echinomycin, is a potent inhibitor of DNA-directed RNA synthesis. oup.comdrugbank.com This inhibition is a direct consequence of its binding to the DNA template, which obstructs the passage of RNA polymerase. oup.com Given its similar DNA binding mechanism, 2QN-Echinomycin is also expected to interfere with transcription.
Inhibition of DNA Replication
The primary mechanism of 2QN-Echinomycin involves its physical interaction with the DNA duplex. As a bisintercalator, it binds firmly to double-stranded DNA, acting like a "molecular staple" that impedes the unwinding of the double helix. mdpi.comnih.gov This unwinding is a prerequisite for both the initiation and elongation steps of DNA replication. nih.gov By stabilizing the DNA structure, 2QN-Echinomycin effectively inhibits chromosomal DNA replication. nih.govnih.gov Studies on its parent compound, echinomycin, show that this inhibition is specific to double-stranded DNA, as the replication of single-stranded DNA is not affected, indicating the drug interacts with the DNA template rather than the replication machinery itself. nih.govnih.gov
The substitution of quinoxaline with quinoline chromophores in 2QN-Echinomycin alters its DNA sequence binding preference. While echinomycin typically favors binding to 5'-CG (CpG) rich sequences, 2QN-Echinomycin has been reported to show a strong preference for 5'-AT rich DNA. mdpi.com However, other research, including DNase I footprinting and molecular dynamics simulations, suggests that the primary determinant for binding for both compounds is the presence of a 2-amino group in the minor groove, as found in guanine. rsc.org These studies indicate that both 2QN-Echinomycin and echinomycin bind with high affinity to sequences containing CpG steps. uah.esrsc.org The interaction leads to the formation of anaphase bridges during cell division and ultimately cell death, highlighting that even a minor inhibition of DNA replication is sufficient to trigger a lethal anti-proliferative effect. nih.govnih.gov
Table 1: Comparative DNA Binding Characteristics
| Feature | Echinomycin | 2QN-Echinomycin | Source(s) |
|---|---|---|---|
| Mechanism | DNA Bisintercalation | DNA Bisintercalation | mdpi.comuah.es |
| Primary Binding Site | DNA Minor Groove | DNA Minor Groove | mdpi.comrsc.org |
| Reported Sequence Preference | Prefers 5'-CG rich sequences | Shows strong preference for 5'-AT rich sequences | mdpi.com |
| Footprinting/Modeling Results | Binds to CpG steps; high affinity for TpD steps | Binds to CpG steps; high affinity for TpD steps | uah.esrsc.org |
| Key Interaction | Hydrogen bonds with 2-amino group of guanine | Hydrogen bonds with 2-amino group of guanine | rsc.org |
Inhibition of RNA Synthesis and Transcription
The bisintercalation of 2QN-Echinomycin into the DNA helix is also the basis for its potent inhibition of RNA synthesis and transcription. mdpi.comuah.esresearchgate.net The distortion of the DNA template caused by the insertion of the compound's chromophores obstructs the activity of RNA polymerase. mdpi.comuah.es Mechanistic studies on related quinoxaline antibiotics show that this can occur through two primary effects: preventing the binding of essential transcription factors (like Sp1) to their DNA recognition sites, and physically arresting the movement of elongating RNA polymerase II along the DNA strand. uah.es This halt in transcription disrupts the production of messenger RNA (mRNA), which is essential for protein synthesis, thereby contributing significantly to the compound's cytotoxic effects. mdpi.com
Interference with DNA-Transcription Factor Interactions (e.g., Hypoxia-Inducible Factor-1 DNA-Binding Activity)
A key molecular target of the quinoxaline antibiotic family is the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). google.commedchemexpress.comnih.gov HIF-1 is crucial for tumor survival, as it controls the expression of genes involved in angiogenesis, glycolysis, and cell survival, particularly under hypoxic (low oxygen) conditions. uah.esunifi.it Echinomycin is a potent, small-molecule inhibitor of HIF-1's DNA-binding activity. medchemexpress.comunifi.itrndsystems.com It achieves this by binding to the DNA at or near the Hypoxia-Responsive Element (HRE) in the promoter regions of HIF-1 target genes, such as Vascular Endothelial Growth Factor (VEGF), thereby blocking HIF-1 from binding and activating transcription. uah.esunifi.itrndsystems.com This inhibition is highly selective; for instance, echinomycin does not prevent the binding of other transcription factors like AP-1 or NF-κB to their respective promoters. rndsystems.com As a close structural analogue that shares the fundamental DNA bisintercalation mechanism, 2QN-Echinomycin is expected to similarly interfere with the binding of specific transcription factors to DNA. However, it has also been noted that under normal oxygen (normoxic) conditions, echinomycin can paradoxically increase HIF-1 activity by enhancing the activity of the Sp1 transcription factor, which points to a complex, context-dependent regulatory role. nih.gov
Induction of Apoptosis via Molecular Signaling Pathways
The extensive DNA damage and disruption of critical cellular processes like replication and transcription by quinoxaline compounds ultimately trigger programmed cell death, or apoptosis. nih.govnih.govresearchgate.net Studies on echinomycin demonstrate that it induces apoptosis in cancer cells through the activation of multiple molecular signaling pathways. nih.govnih.govjcpjournal.org A major pathway implicated is the MAP kinase (MAPK) signaling cascade, involving the phosphorylation and activation of kinases such as ERK, SAPK/JNK, and p38. nih.govjcpjournal.org
The apoptotic process is also mediated by the mitochondrial pathway. nih.govresearchgate.net This involves the release of cytochrome c from the mitochondria into the cytosol, which in turn leads to the activation of a cascade of caspase enzymes, including procaspase-9 and the executioner caspase-3. nih.gov The cleavage of cellular substrates by activated caspase-3 is a final, irreversible step in apoptosis. nih.gov The process is sensitive to the anti-apoptotic protein Bcl-2, as overexpression of Bcl-2 has been shown to block echinomycin-induced apoptosis. researchgate.net These findings delineate a signaling cascade where DNA interaction by the compound leads to mitochondrial dysfunction, cytochrome c release, and subsequent activation of the ERK-caspase-3 pathway to execute cell death. nih.gov
Effects on Cell Cycle Regulation (Molecular Aspects)
By inhibiting DNA replication, 2QN-Echinomycin directly impacts the regulation of the cell cycle. The inability to complete DNA synthesis effectively halts cell cycle progression. uah.es Research on related compounds shows that this can manifest as an arrest in the G1 phase and a slowed progression through the S phase (the DNA synthesis phase). uah.es Furthermore, cells that attempt to divide with incompletely replicated or damaged DNA often form anaphase bridges, a lethal structural aberration that leads to cell death. nih.gov This demonstrates that the anti-proliferative effects of this class of compounds are directly linked to the molecular checkpoint mechanisms that govern cell cycle fidelity. nih.gov
Modulation of Specific Gene Expression Profiles (Transcriptomic Analysis)
The binding of 2QN-Echinomycin to DNA and its interference with transcription factor activity result in widespread changes to the cell's gene expression profile. Transcriptomic analyses of cells treated with echinomycin reveal significant downregulation of genes, particularly those under the control of HIF-1. unifi.itcsic.es In one study, of 109 genes induced by hypoxia, 14 of the 17 identified as HIF-1-inducible were significantly inhibited by echinomycin treatment. unifi.it This demonstrates a targeted effect on specific genetic pathways. Gene ontology analysis of down-regulated genes shows that they belong to a wide range of molecular function categories. csic.es Given 2QN-Echinomycin's distinct DNA sequence preference compared to its parent compound, it is plausible that it modulates a unique, though likely overlapping, set of genes. mdpi.comcsic.es
Table 2: Examples of HIF-1-Inducible Genes Downregulated by Echinomycin (Data serves as a model for the activity of the quinoxaline antibiotic class)
| Gene Symbol | Gene Name | Fold Inhibition by Echinomycin | Source(s) |
|---|---|---|---|
| VEGF | Vascular endothelial growth factor | >4.0 | unifi.it |
| PGK1 | Phosphoglycerate kinase 1 | >4.0 | unifi.it |
| LDHA | Lactate dehydrogenase A | >4.0 | unifi.it |
| ENO1 | Enolase 1 | >4.0 | unifi.it |
| TPI1 | Triosephosphate isomerase 1 | >4.0 | unifi.it |
| ADM | Adrenomedullin | >4.0 | unifi.it |
| CA9 | Carbonic anhydrase 9 | >4.0 | unifi.it |
| NDRG1 | N-myc downstream regulated 1 | >4.0 | unifi.it |
| P4HA1 | Prolyl 4-hydroxylase subunit alpha 1 | >4.0 | unifi.it |
| BNIP3 | BCL2 interacting protein 3 | >4.0 | unifi.it |
| IGFBP3 | Insulin-like growth factor binding protein 3 | >3.0 | unifi.it |
| SLC2A1 | Solute carrier family 2 member 1 (GLUT1) | >3.0 | unifi.it |
| MIF | Macrophage migration inhibitory factor | >3.0 | unifi.it |
| TGFB3 | Transforming growth factor beta 3 | >3.0 | unifi.it |
Table 3: Mentioned Compounds
| Compound Name |
|---|
| 2QN-Echinomycin |
| Echinomycin |
| Thiocoraline (B3025945) |
| 5-FU (5-fluorouracil) |
| YK-2000 |
| PD98059 |
| Z-DEVD-FMK |
| Triostin (B1172060) A |
| Sandramycin (B1212530) |
| Luzopeptin |
| TANDEM |
| CysMeTANDEM |
| WP631 |
| Mitomycin C |
| Etoposide |
| Teniposide |
| Nitracrine |
| m-AMSA |
| Actinomycin (B1170597) |
| Daunomycin |
| Camptothecin |
| Ellipticine |
| NB-506 |
| Netropsin |
Structure Activity Relationship Sar Studies and Rational Analog Design
Identification of Key Structural Determinants for DNA Binding Affinity and Specificity
The interaction of echinomycin (B1671085) with DNA is a complex interplay of its distinct structural components, primarily the quinoxaline (B1680401) chromophores and the cyclic depsipeptide backbone. These elements dictate both the affinity and the sequence specificity of binding.
Chromophore Functionality: The planar quinoxaline chromophores are the primary mediators of DNA intercalation, inserting themselves between DNA base pairs. researchgate.netresearchgate.netresearchgate.net This intercalation process leads to DNA unwinding and extension, altering cellular processes like transcription and replication. researchgate.netresearchgate.netsoton.ac.uknih.gov The integrity of the chromophore system is paramount; for instance, removing a nitrogen atom from the chromophore significantly reduces cytotoxic potency by approximately 10,000-fold. google.com Echinomycin's preference for binding to CpG sites is well-established, researchgate.netsoton.ac.uknih.gov with some studies suggesting that interactions involving the valine residues in the depsipeptide backbone may contribute to selectivity for flanking adenine (B156593) bases. soton.ac.uk The nature of the transannular linker also plays a role in sequence selectivity, with echinomycin's thioacetal bridge favoring GC-rich sequences, contrasting with the disulfide bridge in triostin (B1172060) A, which prefers AT-rich sequences. rsc.org
Impact of Chromophore Modifications (e.g., Quinoxaline to Quinoline) on Biological Activity
Alterations to the chromophore moiety, particularly replacing the native quinoxaline rings with other aromatic systems like quinoline (B57606), profoundly affect the molecule's biological activity and DNA binding characteristics.
Quinoxaline vs. Quinoline Analogs:
The synthesis of mono-quinoline (1QN) and bis-quinoline (2QN) analogs of echinomycin has revealed distinct binding profiles. researchgate.net Both 1QN and 2QN retain the characteristic bifunctional intercalation mechanism of echinomycin. researchgate.net
However, the bis-quinoline analog (2QN) exhibits approximately half the helix unwinding angle observed with echinomycin (bis-quinoxaline). researchgate.net
In terms of sequence specificity, 1QN showed a preference for (G+C)-rich DNA, similar to echinomycin, while 2QN displayed a broader specificity, binding most tightly to E. coli DNA and showing a slight preference for poly(dA-dT) over poly(dG-dC). researchgate.net
Comparatively, replacing a quinoxaline chromophore with pyridine (B92270) reduced potency by approximately 1000-fold, and using isoquinoline (B145761) chromophores reduced potency by about 100-fold relative to 2-quinoline. google.com
The incorporation of the echinomycin chromophore into different molecular scaffolds (e.g., sandramycin (B1212530) analogs) resulted in compounds that were approximately 100 times less potent than the parent sandramycin. google.com
Furthermore, analogs featuring two quinoline chromophores or a chlorine atom at position 7 of the quinoxaline ring showed little to no detectable antibacterial activity, highlighting the critical role of the quinoxaline structure and its substituents. asm.org Conversely, bis-quinoline derivatives have demonstrated enhanced activity against acid-fast bacteria. asm.org
Role of Depsipeptide Ring Conformation and Amino Acid Composition
The cyclic depsipeptide ring of echinomycin is not merely a scaffold but an active participant in DNA binding, with its conformation and amino acid sequence playing crucial roles.
Conformational Importance: The precise three-dimensional arrangement of the depsipeptide ring is critical for orienting the chromophores for efficient DNA intercalation and for engaging with the DNA minor groove. soton.ac.ukresearchgate.net Studies have indicated that modifications or cross-linking can restrict this conformation, potentially leading to enhanced biological properties. researchgate.net The inherent symmetry of the molecule is influenced by the folding of the quinoxaline chromophores and the orientation of ester planes within the ring. researchgate.net
Amino Acid Contributions: The specific amino acid sequence within the depsipeptide ring contributes to binding affinity and specificity. ub.edu The valine residues, for instance, are known to form van der Waals interactions with the deoxyribose sugars of the DNA backbone. soton.ac.uk Anecdotal evidence suggests that substituting these valine residues with lysines can increase DNA binding affinity by 30-40 fold, underscoring the impact of amino acid choice. soton.ac.uk The methyl group on the alanine (B10760859) residue has also been identified as critical for binding. researchgate.net
Design and Synthesis of 2QN-Echinomycin Analogs for Enhanced Properties (e.g., Target Specificity)
Rational analog design and synthesis aim to improve upon the properties of echinomycin, such as its DNA binding specificity, potency, solubility, and reduced cytotoxicity, by systematically modifying its structural features.
Chromophore Modifications:
Heterocycle Replacement: The most extensively studied modifications involve replacing the quinoxaline chromophores with other heterocycles, such as quinoline, to probe SAR and alter sequence selectivity. google.comnih.govresearchgate.netasm.orgtaylorandfrancis.com
Substituent Variation: Introducing or altering substituents on the quinoxaline ring, such as methoxy (B1213986) or halogen groups, can modulate biological activity. google.comtaylorandfrancis.com For example, analogs with quinoxaline chromophores lacking a C6 methoxy group have been synthesized. google.com
Chemo-enzymatic Synthesis: Exploiting biosynthetic pathways, such as those involving thioesterase (TE) domains, enables the chemo-enzymatic synthesis of diverse quinoxaline and quinoline analogs, accelerating SAR studies. oup.com
Linker Modifications:
Bridge Alteration: The transannular linker, a thioacetal in echinomycin, can be modified. For instance, replacing it with a disulfide bridge (as in triostin A) alters DNA binding specificity. rsc.orgmdpi.com
Introduction of Methylene (B1212753) Moiety: Synthesizing analogs with a methylenedithioether bridge, by inserting a methylene moiety between the disulfide bond, has been explored to reduce cytotoxicity and enhance water solubility. nih.govdokumen.pub
Peptide Backbone Modifications:
Amino Acid Substitution: Altering the amino acid composition, such as replacing valine with lysine, can enhance DNA binding. soton.ac.uk
Conformational Restriction: Synthesizing derivatives with cross-linking or unnatural bonds can restrict the depsipeptide ring conformation, potentially improving stability and activity. researchgate.net
These synthetic strategies have yielded a variety of echinomycin analogs with modified DNA binding affinities, altered sequence selectivities, and potentially improved therapeutic indices, paving the way for the development of more targeted anticancer agents.
Mechanisms of Resistance and Overcoming Resistance in Research Models
Molecular Mechanisms of Resistance to Echinomycin (B1671085) and its Analogs
Identification of Self-Resistance Proteins (e.g., Ecm16) in Producing Organisms
Producing organisms often possess intrinsic mechanisms to protect themselves from the cytotoxic compounds they synthesize. In the case of echinomycin, the producing bacterium Streptomyces lasalocidi encodes a self-resistance protein known as Ecm16 researchgate.netosti.govresearchgate.net. Ecm16 is structurally similar to the prokaryotic Nucleotide Excision Repair (NER) protein UvrA and possesses ATPase activity biorxiv.orgnih.govresearchgate.net.
The expression of the ecm16 gene in heterologous hosts, such as Escherichia coli, has been shown to confer significant resistance to echinomycin researchgate.netbiorxiv.orgnih.govresearchgate.net. Studies using E. coli K12 strains demonstrated that cells engineered to express Ecm16 exhibited resistance, while control strains without Ecm16 showed reduced growth in the presence of echinomycin, particularly at concentrations of 1 μM and above researchgate.netbiorxiv.orgnih.govresearchgate.net. Ecm16 functions by binding to DNA, with an observed increase in affinity for DNA already intercalated by echinomycin biorxiv.orgnih.govresearchgate.net. Crucially, Ecm16 can confer resistance and repair echinomycin-induced DNA damage independently of the host's canonical NER pathway, highlighting a distinct resistance mechanism biorxiv.orgnih.govresearchgate.net. The ATPase activity of Ecm16 is essential for its ability to provide echinomycin resistance biorxiv.orgnih.govresearchgate.net. The presence of similar UvrA-like genes in the biosynthetic clusters of other DNA intercalator antibiotics suggests that this strategy of self-protection via UvrA homologs is conserved across different antibiotic-producing bacteria biorxiv.orgplos.org.
Role of Efflux Pumps and Other Resistance-Modifying Agents in Microbial Models
Efflux pumps are a well-established and ubiquitous mechanism for bacterial antibiotic resistance, actively transporting drugs out of the cell to maintain low intracellular concentrations frontiersin.orgmdpi.com. While efflux pumps contribute to resistance against a broad spectrum of antibiotics, their specific role in echinomycin resistance is less extensively documented compared to self-resistance proteins like Ecm16 frontiersin.orgmdpi.com. However, general mechanisms of bacterial resistance often involve the upregulation of these pumps frontiersin.org.
In Mycobacterium abscessus (Mab), resistance to echinomycin has been associated with alterations in cell wall permeability, mediated by specific proteins. Research indicates that the absence of the embC gene leads to hypersensitivity to echinomycin, significantly lowering its Minimum Inhibitory Concentration (MIC) biorxiv.orgbiorxiv.org. Conversely, mutations in the embB gene, which encodes an arabinosyltransferase involved in cell wall synthesis, result in increased resistance to echinomycin biorxiv.orgbiorxiv.org. These findings suggest that modifications in cell wall structure or permeability can influence a bacterium's susceptibility to echinomycin by affecting drug entry into the cell biorxiv.orgbiorxiv.org.
Target Modification or Alteration of DNA Repair Pathways
Echinomycin exerts its cytotoxic effects by bis-intercalating into the DNA double helix, thereby inhibiting crucial cellular processes such as DNA replication and transcription researchgate.netnih.gov. Consequently, resistance mechanisms can arise from alterations that either impede the drug's interaction with its DNA target or counteract its downstream effects.
The self-resistance protein Ecm16 exemplifies a resistance strategy involving direct interaction with the drug-DNA complex. Ecm16 binds to echinomycin-bound DNA and utilizes its ATPase activity to confer resistance, operating independently of the host's standard DNA repair pathways biorxiv.orgnih.govresearchgate.net. This suggests an alternative or modified DNA repair or stabilization mechanism that can neutralize the DNA-damaging or inhibitory actions of echinomycin biorxiv.orgnih.govresearchgate.net.
In M. abscessus, alterations in cell wall components, specifically EmbB and EmbC, affect echinomycin sensitivity biorxiv.orgbiorxiv.org. While not a direct modification of the DNA target itself, changes in cell wall permeability represent an indirect mechanism that modulates the effective intracellular concentration of the drug, thereby altering the cell's response to echinomycin biorxiv.orgbiorxiv.org.
Table 1: Echinomycin Resistance in Microbial Models
| Organism/Strain | Resistance Mechanism/Factor | Effect on Echinomycin Sensitivity | Reference |
| Escherichia coli K12 (pBAD-ecm16) | Ecm16 expression | Resistance conferred | researchgate.netbiorxiv.orgnih.govresearchgate.net |
| Escherichia coli K12 (VCO) + 1 μM Echinomycin | - | Reduced growth | researchgate.netbiorxiv.orgnih.govresearchgate.net |
| Escherichia coli K12 (VCO) + 10 μM Echinomycin | - | No detectable growth | researchgate.netbiorxiv.orgnih.govresearchgate.net |
| Mycobacterium abscessus (Mab) parent strain | Intrinsic | MIC: 2 µg/mL | biorxiv.orgbiorxiv.org |
| M. abscessus ΔembC (knockout) | EmbC deficiency | Hypersensitive (MIC: 0.0078-0.0156 µg/mL) | biorxiv.orgbiorxiv.org |
| M. abscessus with EmbB mutations | EmbB modification | Increased resistance (MIC: 0.25-0.5 µg/mL) | biorxiv.orgbiorxiv.org |
Table 2: Ecm16 Functionality and Resistance
| Protein | Homology | Key Activity | DNA Binding Affinity (Echinomycin-bound vs. free DNA) | Resistance Mechanism | Reference |
| Ecm16 | UvrA | ATPase | 1.7-fold higher for echinomycin-bound DNA | Confers resistance; repairs damage independently of NER | biorxiv.orgnih.govresearchgate.net |
Research Strategies to Circumvent or Overcome Resistance
Combination Approaches with Other Molecular Agents (Preclinical)
Combination therapies are recognized as a critical strategy for combating antibiotic resistance, aiming to enhance drug efficacy and overcome pre-existing resistance mechanisms frontiersin.org. In preclinical research, echinomycin's role as an inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) has led to investigations into its use in combination with other agents to address resistance to chemotherapy and radiotherapy mdpi.comdovepress.comfrontiersin.org. For instance, studies have explored combining echinomycin with actinomycin (B1170597) D to improve the targeting of DNA mismatches, potentially enhancing therapeutic outcomes in drug-resistant cancers oup.com. Furthermore, the development of novel formulations, such as liposomal echinomycin, is underway to improve drug delivery and overcome limitations, including those related to resistance researchgate.netgoogle.comgoogle.com.
Development of Analogs with Altered Resistance Profiles
The synthesis and evaluation of echinomycin analogs represent a key strategy for discovering new therapeutic agents and potentially circumventing resistance mechanisms. Analogs such as 2QN, which feature modifications to the chromophore (e.g., replacing quinoxaline (B1680401) with quinoline), exhibit altered DNA sequence binding preferences nih.govoup.comresearchgate.net. These structural modifications can influence how the analog interacts with DNA and its susceptibility to specific resistance mechanisms. Research efforts are focused on creating and testing echinomycin analogs, including YK2000 and YK2005, for their antibacterial activities, particularly against drug-resistant strains ju.edu.joresearchgate.net. Understanding the structure-activity relationships of these analogs is vital for designing compounds that can evade known resistance pathways. Insights gained from studying resistance mechanisms, such as those involving EmbB mutations in M. abscessus, can inform the design of analogs that are less susceptible to these specific resistance factors biorxiv.org.
Advanced Research Methodologies and Computational Studies
Structural Biology Techniques
Structural biology methods have been instrumental in elucidating the three-dimensional architecture of 2QN-Echinomycin and its complexes with DNA.
X-ray crystallography provides high-resolution structural data of molecules in their crystalline state. For 2QN-Echinomycin and related compounds, this technique has been crucial for understanding their molecular conformation and how they interact with DNA.
The crystal structure of 2QN-Echinomycin reveals a "staple" shape, a common feature among quinoxaline (B1680401) antibiotics, where the two heteroaromatic rings are oriented roughly perpendicular to the cyclic depsipeptide backbone. uah.es This conformation is a strong indicator that 2QN-Echinomycin utilizes a bisintercalation mechanism for DNA binding, similar to its parent compound, echinomycin (B1671085). uah.es
Studies on related compounds have provided further insights. For instance, the crystal structure of thiocoraline (B3025945), another bisintercalating agent, shows pairs of molecules docked in a way that one quinoline (B57606) ring from each molecule is sandwiched between the two rings of the facing molecule. uah.es While this is an intermolecular interaction in the crystal, it provides a model for the intramolecular clamping of two DNA base pairs during bisintercalation. uah.esacs.org In the crystal structure of echinomycin 2QN, the antibiotic molecules form a helix through hydrogen bonding, with a channel of disordered solvent running through the middle. researchgate.net
Crystallographic studies of drug-DNA complexes have been particularly informative. For example, a DNA-multiple drug complex, d(ACGTAGCTACGT)2:[actinomycin D, (echinomycin)2], has been crystallized and diffracted to 3.0 Å resolution, providing a basis for detailed structural analysis of how multiple drugs can bind to a single DNA molecule. nih.gov
| Compound/Complex | Crystal System/Space Group | Key Structural Features | Reference |
|---|---|---|---|
| Echinomycin 2QN | Hexagonal, P6(5) | Antibiotic molecules form a hydrogen-bonded helix. | researchgate.net |
| d(ACGTAGCTACGT)2:[actinomycin D, (echinomycin)2] | Monoclinic, C2 | DNA-multiple drug complex with a resolution of 3.0 Å. | nih.gov |
| Thiocoraline | Orthorhombic | Reciprocal docking of molecule pairs, mimicking DNA bisintercalation. | uah.es |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution, which more closely resembles the physiological environment. NMR has been pivotal in characterizing the interaction of 2QN-Echinomycin and its parent compound with DNA.
NMR studies have confirmed that echinomycin and its analogues, like 2QN, bind to DNA via bisintercalation, where both chromophores insert into the DNA double helix. nih.gov These studies have been crucial in identifying the specific binding sites and the conformational changes induced in the DNA upon drug binding. For echinomycin, footprinting experiments and crystallographic studies have shown a preference for 5'-CG-3' base pairs. sigmaaldrich.com
Two-dimensional proton NMR studies of echinomycin complexed with self-complementary DNA duplexes have provided detailed insights into the intermolecular interactions. nih.gov Analysis of Nuclear Overhauser Effects (NOEs) has established the specific contacts between the antibiotic and the nucleic acid protons, confirming that the quinoxaline chromophores of echinomycin bisintercalate into the minor groove surrounding the dC-dG step. nih.govosti.gov
Furthermore, NMR has been instrumental in differentiating between various analogues created through chromophore substitutions, as the asymmetry introduced by having different chromophores (Ar1≠Ar2) creates distinct spectroscopic signatures. vulcanchem.com
| Technique | Finding | Significance | Reference |
|---|---|---|---|
| 2D Proton NMR | Echinomycin bisintercalates into the minor groove at dC-dG steps. | Confirms the mode of binding and sequence preference in solution. | nih.govosti.gov |
| NOE Analysis | Identified specific intermolecular contacts between the drug and DNA. | Provides a detailed map of the drug-DNA interface. | nih.govosti.gov |
| NMR Spectroscopy | Distinct spectral signatures for asymmetric analogues like 1QN-Echinomycin. | Allows for the characterization of novel, biosynthetically produced derivatives. | vulcanchem.com |
X-ray Crystallography for Molecular Conformation and Drug-DNA Complexes
Computational Chemistry and Molecular Modeling
Computational methods complement experimental techniques by providing a dynamic and energetic perspective on the interactions of 2QN-Echinomycin with DNA.
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, offering a window into the dynamic nature of drug-DNA complexes. rsc.org These simulations have been applied to understand the binding of 2QN-Echinomycin and related compounds to DNA in explicit solvent environments. rsc.orgnih.gov
MD simulations have been used to model 2QN bound to DNA hexamers containing either a central CpG or a central TpD (2,6-diaminopurine) step. nih.gov These models were built to test the hypothesis that differences in stacking interactions between the drug's chromophores and the DNA base pairs could explain the observed differences in binding affinities. nih.gov The simulations supported the notion that electrostatic stacking interactions are a key factor in the preferred binding of echinomycin and 2QN to TpD steps over CpG steps. nih.gov
Furthermore, unrestrained MD simulations have been employed to study the bisintercalated complexes of thiocoraline with various octanucleotides, providing a rationale for its DNA-binding behavior. uah.es Thermodynamic integration free energy simulations have also been performed to investigate the increased binding affinity of 2QN for DTDT sites compared to GCGC sites. researchgate.net These simulations demonstrated the significant role of the electrostatic component of stacking interactions in modulating binding affinities. researchgate.net
Molecular Electrostatic Potential (MEP) calculations are used to visualize the electrostatic landscape of a molecule, which is crucial for understanding intermolecular interactions. rsc.org For 2QN-Echinomycin, MEP calculations have revealed a distinctive pattern considered relevant for DNA binding. rsc.orgnih.gov
The MEP of 2QN shows a positive region around the intercalating rings and a negative region on the opposite side of the molecule. rsc.org This electrostatic asymmetry is thought to aid in the productive approximation and correct orientation of the ligand with respect to the DNA molecule before intercalation. rsc.org When the MEPs of two DNA hexamers complexed with 2QN were compared, significant differences were found in the major groove and in the space between the base pairs occupied by the chromophores. nih.govuah.es This finding supports the idea that electrostatic stacking interactions are fundamental to the preferred binding of 2QN. nih.govuah.es
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While primarily used for ligand-protein interactions, the principles can be applied to drug-DNA interactions.
For 2QN-Echinomycin, molecular modeling, which includes docking-like approaches, has been used to build models of the drug bound to DNA. nih.gov These models serve as the starting point for more detailed studies like MD simulations and MEP calculations. nih.gov
In a broader context, docking studies have been performed on the parent compound, echinomycin, to explore its interactions with protein targets. For instance, molecular docking was used to investigate the interaction of echinomycin with the FKBP12 protein, predicting a strong binding energy. nih.gov While not directly related to 2QN-Echinomycin's DNA binding, this demonstrates the utility of docking in predicting potential molecular interactions.
| Methodology | System Studied | Key Finding | Reference |
|---|---|---|---|
| Molecular Dynamics Simulations | 2QN bound to DNA hexamers (CpG vs. TpD) | Electrostatic stacking interactions favor binding to TpD over CpG steps. | nih.gov |
| Molecular Electrostatic Potential (MEP) | 2QN in solution | Distinct positive and negative regions aid in DNA orientation and binding. | rsc.orgnih.gov |
| Thermodynamic Integration Free Energy Simulations | 2QN binding to DTDT vs. GCGC sites | The electrostatic component of stacking interactions is crucial for modulating binding affinity. | researchgate.net |
| Molecular Docking | Echinomycin and FKBP12 protein | Predicted a strong binding affinity, showcasing the method's utility. | nih.gov |
Biochemical and Biophysical Assays
DNase I Footprinting for Sequence Recognition
DNase I footprinting has been a pivotal technique for elucidating the sequence-specific binding of 2QN-echinomycin to DNA. This method reveals the protective "footprint" a ligand casts upon the DNA backbone, shielding it from enzymatic cleavage by DNase I. Initial studies using this technique showed that, similar to its parent compound echinomycin, 2QN-echinomycin preferentially binds to CpG steps. ingentaconnect.com The primary determinant for this recognition is the presence of the 2-amino group of guanine (B1146940) in the minor groove of the DNA helix. researchgate.netresearchgate.net
However, more nuanced investigations using DNA molecules with substituted bases have unveiled a more complex binding profile. When adenine (B156593) (A) is replaced by 2,6-diaminopurine (B158960) (D), which introduces a 2-amino group into the minor groove at A-T pairs, a significant shift in binding preference occurs. ingentaconnect.comnih.gov In these modified DNA molecules, 2QN-echinomycin exhibits a dramatically higher affinity for sequences containing TpD steps. ingentaconnect.comnih.gov This binding is so strong that it completely overshadows the binding to the canonical CpG sites, which, in D-substituted DNA, can even appear as sites of enhanced cleavage. nih.gov
Quantitative analysis of these footprinting experiments confirms that sequences around TpD steps bind 2QN-echinomycin several hundred-fold more tightly than CpG-containing sequences. ingentaconnect.comnih.gov The dissociation constant for the 2QN-echinomycin complex with TpD-containing sites is in the nanomolar range, approximately 25 nM. ingentaconnect.comnih.gov This ultratight binding to the DTDT sequence highlights the critical role of the purine (B94841) 2-amino group's location in dictating the binding site. researchgate.net
Further experiments with DNA substituted with inosine (B1671953) (I), which lacks the 2-amino group of guanine, have reinforced these findings. The binding of 2QN-echinomycin is significantly diminished or abolished at sites where guanine is replaced by inosine, confirming the necessity of this group for strong interaction. rsc.orgresearchgate.net These collective findings from DNase I footprinting have been instrumental in mapping the binding landscape of 2QN-echinomycin and have revealed that while it shares a fundamental recognition mechanism with echinomycin, its binding preferences can be dramatically modulated by the specific arrangement of 2-amino groups within the DNA minor groove. researchgate.netnih.gov
Table 1: Summary of 2QN-Echinomycin Binding Preferences Determined by DNase I Footprinting
| DNA Sequence Feature | Binding Affinity of 2QN-Echinomycin | Reference |
|---|---|---|
| Canonical CpG steps | Standard preference | ingentaconnect.com |
| Inosine (I) substitution (lacks 2-amino group) | Binding abolished | rsc.orgresearchgate.net |
| 2,6-diaminopurine (D) substitution (adds 2-amino group) | Drastic redistribution of binding sites | researchgate.net |
| TpD steps | Several hundred-fold tighter binding than CpG | ingentaconnect.comnih.gov |
| DTDT sequence | Ultratight binding | researchgate.net |
DNA Unwinding and Supercoiling Assays
The interaction of 2QN-echinomycin with DNA has been characterized using assays that measure changes in DNA topology, specifically its ability to unwind the double helix and alter the supercoiling of closed circular DNA. researchgate.net These assays are hallmarks for identifying intercalating agents. 2QN-echinomycin, like its parent compound echinomycin, removes and reverses the supercoiling of closed circular duplex DNA, such as that from bacteriophage PM2. researchgate.netnih.gov This behavior is characteristic of drugs that insert themselves between the base pairs of the DNA helix. researchgate.netnih.gov
Interestingly, while both 2QN-echinomycin and its biosynthetic precursor, 1QN (which contains one quinoline and one quinoxaline chromophore), act as bifunctional intercalators, they induce different degrees of DNA unwinding. researchgate.net The unwinding angle for 1QN is nearly double that of the well-characterized intercalator ethidium, whereas the unwinding angle for 2QN-echinomycin is nearly indistinguishable from that of ethidium. researchgate.net This suggests that the substitution of both quinoxaline rings with quinoline rings in 2QN-echinomycin results in a molecule that unwinds the DNA helix by approximately half the amount seen with natural quinoxaline antibiotics or the 1QN analogue. researchgate.net
Viscosity measurements on sonicated, rod-like DNA fragments further support the model of bifunctional intercalation for 2QN-echinomycin. The increase in DNA viscosity upon binding of 2QN-echinomycin corresponds to a helix extension double that caused by ethidium, a feature typical of bifunctional intercalators. researchgate.net These assays collectively demonstrate that 2QN-echinomycin is a bona fide bifunctional intercalator that alters the helical structure of DNA, though with a distinct unwinding angle compared to its quinoxaline-containing relatives. researchgate.net
Spectroscopic Methods for Binding Kinetics and Thermodynamics (e.g., Fluorimetry, Phosphorescence)
Spectroscopic techniques have been invaluable in determining the kinetic and thermodynamic parameters of 2QN-echinomycin's interaction with DNA. Fluorimetric methods, for instance, have been used to determine binding curves, and the results show good agreement with those obtained from solvent-partition analysis. researchgate.net
Optically detected triplet-state magnetic resonance (ODMR) spectroscopy, using the intrinsic quinoline chromophores of 2QN-echinomycin as probes, has provided deep insights into the drug-DNA complex. nih.gov These studies revealed that the quinoline chromophores are involved in aromatic stacking interactions within the DNA complexes. nih.gov Evidence for this includes red shifts in the phosphorescence 0,0-band of the drug, as well as reductions in its phosphorescence lifetime and zero-field splitting (zfs) parameters upon forming a complex with DNA. nih.gov
A significant finding from these spectroscopic studies is the linear correlation between the reduction in the zfs D parameter and the standard free energy of the 2QN-echinomycin-DNA interaction for various polynucleotides. nih.gov This relationship underscores the role of base stacking interactions in the electronic states of the intercalator. rsc.orgnih.gov Computational modeling of the molecular electrostatic potential (MEP) of 2QN-echinomycin supports these findings, revealing a distinctive electrostatic pattern that is thought to facilitate its productive orientation and binding to the DNA molecule. nih.govrsc.org The modeling suggests that electrostatic stacking interactions are a key factor behind the preferred binding of 2QN-echinomycin to certain DNA sequences, such as TpD steps over CpG steps. researchgate.netnih.gov
Thermodynamic integration free energy simulations have further quantified these interactions. The calculations showed that the binding of 2QN-echinomycin to a d(GCGDTDTCGC)₂ sequence is favored by 1.8 kcal/mol over a d(GCGGCGCCGC)₂ sequence, which aligns well with the experimentally observed ~100-fold increase in affinity for DTDT sites compared to GCGC sites. rsc.org
Table 2: Thermodynamic and Spectroscopic Parameters of 2QN-Echinomycin-DNA Interaction
| Parameter | Observation | Significance | Reference |
|---|---|---|---|
| Dissociation Constant (Kd) | ~25 nM for TpD sites | Indicates high-affinity binding | ingentaconnect.comnih.gov |
| Free Energy of Binding (ΔG°) | Favored by 1.8 kcal/mol for DTDT vs GCGC | Quantifies the preference for modified sequences | rsc.org |
| Phosphorescence | Red shift in 0,0-band and reduced lifetime upon binding | Confirms aromatic stacking of chromophores with DNA bases | nih.gov |
| Zero-Field Splitting (zfs) D parameter | Reduction scales linearly with ΔG° | Links spectroscopic changes directly to thermodynamic stability | nih.gov |
Omics Technologies in 2QN-Echinomycin Research
Transcriptomics and Gene Expression Profiling
While specific transcriptomic studies focusing solely on 2QN-echinomycin are not extensively detailed in the provided context, the broader research on echinomycin and its analogues provides a framework for how such studies could be applied. Echinomycin is known to be a potent inhibitor of hypoxia-inducible factor-1 (HIF-1) mediated gene transcription. caymanchem.comcellsignal.com It achieves this by intercalating into DNA and blocking the binding of HIF-1 to the hypoxia-responsive element (HRE) in the promoters of target genes. caymanchem.com This mechanism affects the expression of numerous genes involved in critical cellular processes like angiogenesis, metabolism, and cell survival. cellsignal.com
Given that 2QN-echinomycin is a structural and functional analogue of echinomycin, it is plausible that it also modulates gene expression through similar mechanisms. google.com Transcriptomic analyses, such as microarray analysis or RNA sequencing, would be powerful tools to create a comprehensive gene expression profile of cells treated with 2QN-echinomycin. nih.govnih.gov Such studies could identify specific sets of up- and down-regulated genes, revealing the cellular pathways most affected by the compound. For example, time-course DNA microarray analysis has been used to identify CCAAT/enhancer-binding protein β as a key target of echinomycin in adipogenesis, independent of its HIF-1 inhibitory activity. nih.gov A similar approach for 2QN-echinomycin could uncover both its expected effects on HIF-1 target genes and potentially novel, off-target or distinct regulatory activities. nih.gov The LINCS L1000 dataset, which profiles gene expression changes in response to a vast library of small molecules, represents the type of large-scale data that could be generated and analyzed for 2QN-echinomycin to understand its cellular impact. biorxiv.org
Proteomics and Interactome Analysis
Proteomics and interactome analysis offer a pathway to understand the broader cellular consequences of 2QN-echinomycin's activity beyond direct DNA binding. While specific proteomic studies on 2QN-echinomycin are not detailed, research on related compounds provides a clear direction. The primary mechanism of echinomycin-family antibiotics involves the stabilization of a drug-DNA complex, which in turn can interfere with the binding of various DNA-associated proteins, such as transcription factors. caymanchem.comnih.gov
A key protein interaction inhibited by echinomycin is that of the HIF-1α/HIF-1β heterodimer with DNA. caymanchem.comcellsignal.com Proteomic approaches could be employed to identify other proteins whose interaction with DNA is similarly disrupted by 2QN-echinomycin. This could involve techniques like affinity purification-mass spectrometry (AP-MS) using a biotinylated 2QN-echinomycin analogue as bait to pull down interacting proteins from cellular extracts.
Furthermore, since the compound's ultimate effect is to alter cellular processes, this will be reflected in changes in the proteome. google.com Quantitative proteomic techniques, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or iTRAQ (isobaric Tags for Relative and Absolute Quantitation), could compare the proteomes of cells treated with 2QN-echinomycin to untreated cells. This would provide a global view of the proteins whose expression levels are altered, downstream of the initial transcriptomic changes. Such an analysis could reveal, for example, changes in the levels of proteins involved in angiogenesis, cell cycle control, or apoptosis, providing a functional readout of the compound's activity and helping to build a comprehensive picture of its cellular interactome. google.com
Metabolomics and Pathway Perturbation Studies
Advanced research into 2QN-Echinomycin has utilized metabolomics and pathway perturbation studies to elucidate its mechanism of action at a molecular level. These investigations primarily focus on how the compound's interaction with DNA leads to significant disruptions in cellular signaling and metabolic pathways. The core of its activity stems from its function as a DNA bisintercalator, which consequently interferes with the process of transcription for specific genes.
A fundamental aspect of 2QN-Echinomycin's activity is its specific interaction with the DNA double helix. As a semi-biosynthetic analogue of echinomycin, its structure is characterized by the replacement of the natural quinoxaline chromophores with quinoline moieties. nih.gov This structural alteration is not trivial; it significantly influences the compound's DNA sequence binding preference. While the parent compound, echinomycin, preferentially binds to sequences rich in 5'-CG, 2QN-Echinomycin demonstrates a distinct and strong preference for 5'-AT rich DNA. nih.gov This shift in sequence selectivity is a critical determinant of which gene pathways are ultimately perturbed by the compound's presence. The unique molecular electrostatic potential (MEP) of 2QN-Echinomycin, featuring a positive region around the intercalating rings and a negative region on the opposite side, is thought to facilitate its correct orientation and binding to the DNA molecule. rsc.org
Table 1: Comparative DNA Binding Characteristics of Echinomycin and 2QN-Echinomycin
| Feature | Echinomycin | 2QN-Echinomycin |
|---|---|---|
| Chromophore Type | Quinoxaline | Quinoline |
| Preferred DNA Binding Site | 5'-CG (Guanine-Cytosine) rich sequences nih.govresearchgate.net | 5'-AT (Adenine-Thymine) rich sequences nih.gov |
| Binding Mechanism | Bifunctional intercalation researchgate.net | Bifunctional intercalation rsc.org |
The most significantly documented pathway perturbation by 2QN-Echinomycin involves the Hypoxia-Inducible Factor-1 (HIF-1) signaling cascade. google.com HIF-1 is a crucial transcription factor that orchestrates the cellular response to low oxygen (hypoxia) by regulating genes involved in angiogenesis, cell cycle, metabolism, and apoptosis. cellsignal.com Research has identified 2QN-Echinomycin as an inhibitor of HIF-1 activity. google.com
The mechanism of this inhibition is highly specific. 2QN-Echinomycin interferes with the binding of the HIF-1 complex (composed of HIF-1α and HIF-1β subunits) to its specific DNA recognition site, known as the Hypoxia-Responsive Element (HRE). nih.gov This sequence is located in the promoter region of genes that are activated under hypoxic conditions. cellsignal.comnih.gov By preventing HIF-1 from binding to the HRE, 2QN-Echinomycin effectively blocks the transcription of HIF-1 target genes, such as vascular endothelial growth factor (VEGF). nih.gov This inhibitory action is selective, as studies on the parent compound echinomycin showed it did not prevent the binding of other transcription factors like activator protein-1 (AP-1) or nuclear factor-kappaB (NF-κB) to their respective DNA consensus sequences. nih.gov
The disruption of the HIF-1 pathway has direct consequences on cellular metabolism. HIF-1 is known to mediate a metabolic shift in cancer cells from oxidative phosphorylation towards glycolysis and increased flux through the pentose (B10789219) phosphate (B84403) pathway. epo.org This metabolic reprogramming is considered a resistance mechanism against certain therapies. epo.org By inhibiting HIF-1α, compounds like 2QN-Echinomycin can interfere with this metabolic adaptation, representing a key aspect of their biological activity. google.comepo.org
Table 2: Summary of 2QN-Echinomycin Pathway Perturbation
| Target Pathway | Molecular Target | Mechanism of Action | Downstream Effects |
|---|---|---|---|
| Hypoxia Signaling | Hypoxia-Inducible Factor-1 (HIF-1) google.com | Inhibition of HIF-1 complex binding to the Hypoxia-Responsive Element (HRE) in gene promoters. nih.gov | Downregulation of HIF-1 target gene transcription (e.g., VEGF), interference with cellular metabolic reprogramming, and potential modulation of apoptosis. cellsignal.comnih.govepo.org |
Future Directions and Research Opportunities
Development of 2QN-Echinomycin as a Chemical Probe for Biological Processes
The unique DNA-binding characteristics of 2QN-Echinomycin, particularly its distinct sequence preference and high affinity for certain modified DNA sequences (e.g., TpD steps), position it as a valuable chemical probe for investigating DNA structure-function relationships and cellular processes involving DNA recognition cellsignal.jpresearchgate.netnih.govnih.gov. Unlike echinomycin (B1671085), which preferentially binds to CpG sites, 2QN's affinity for AT-rich regions and its altered interaction profile with modified DNA bases could enable researchers to probe specific DNA environments or identify DNA structures that are less accessible to echinomycin mdpi.comnih.govfrontiersin.org. Studies using echinomycin have demonstrated its ability to inhibit DNA replication and transcription researchgate.netnih.govnih.gov. Therefore, 2QN-Echinomycin could be employed to dissect the roles of specific DNA sequences or structural motifs in these fundamental biological processes. Furthermore, its known interaction with HIF-1α rsc.orgju.edu.jorsc.orgrndsystems.com suggests potential applications as a probe for studying hypoxia-related cellular signaling pathways, potentially revealing novel aspects of HIF-1α regulation or downstream effects that differ from those observed with echinomycin. The development of 2QN-Echinomycin as a chemical probe could involve conjugating it to reporter molecules or immobilizing it on solid supports to study DNA-protein interactions or to isolate DNA-binding partners.
Rational Scaffold Derivatization for Novel Molecular Target Inhibition
The synthesis of 2QN-Echinomycin itself, by replacing quinoxaline (B1680401) chromophores with quinoline (B57606) moieties, represents an early example of rational scaffold derivatization cellsignal.jpfrontiersin.orgrsc.org. This modification significantly altered its DNA sequence binding preference, highlighting the potential for further structural modifications to achieve novel molecular target inhibition. Research into echinomycin analogues has already demonstrated success in developing potent inhibitors of HIF-1α and antitumor agents by altering the cyclic peptide structure taylorandfrancis.com. Future research could focus on systematically modifying the quinoline chromophores or the peptide backbone of 2QN-Echinomycin to:
Enhance Specificity: Fine-tune DNA binding to target specific genomic loci or epigenetic modifications.
Target Non-DNA Molecules: Explore modifications that confer affinity for other biological targets, such as specific proteins or enzymes, building upon echinomycin's known inhibition of HIF-1α rsc.orgju.edu.jorsc.orgrndsystems.com. For instance, derivatives could be designed to inhibit protein-protein interactions or specific enzymatic activities.
Improve Pharmacokinetic Properties: Modify the scaffold to enhance solubility, stability, or cellular uptake, as discussed in section 8.5.
The exploration of structure-activity relationships (SAR) through combinatorial synthesis and computational modeling will be crucial for guiding the rational design of 2QN-Echinomycin derivatives with tailored inhibitory profiles.
Exploration of New Research Applications based on Unique DNA Binding (e.g., DNA nanotechnology)
The distinct DNA-binding properties of 2QN-Echinomycin, particularly its high affinity for modified DNA sequences and its AT-rich preference, offer exciting avenues for applications in DNA nanotechnology cellsignal.jpresearchgate.netnih.govnih.gov. DNA nanotechnology leverages the programmability of DNA base pairing to construct complex nanostructures with precise spatial control rsc.orgdrugbank.com. 2QN-Echinomycin could serve as a specific DNA-binding element for:
DNA Nanostructure Assembly: Its sequence-specific binding could be used to guide the assembly of DNA origami or other DNA nanostructures, potentially creating novel scaffolds with integrated molecular recognition capabilities.
DNA-Based Sensors: Conjugating 2QN-Echinomycin to signaling molecules or surfaces could lead to the development of biosensors that detect specific DNA sequences or structural features, leveraging its unique binding profile.
DNA Nanodevices: Incorporating 2QN-Echinomycin into DNA nanodevices could enable the creation of tools that interact with DNA in a sequence-specific manner, potentially for targeted gene regulation or manipulation.
The field of peptide-DNA conjugates is also expanding, offering a platform to combine the binding specificity of peptides with the structural versatility of DNA mdpi.comacs.orgnih.gov. Exploring such hybrid systems with 2QN-Echinomycin could lead to advanced nanomaterials with tailored DNA recognition properties.
Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding
While direct studies integrating 2QN-Echinomycin with systems biology approaches are not yet widely reported, the potential for such integration is significant. Understanding the comprehensive cellular response to 2QN-Echinomycin requires analyzing its effects across multiple biological layers, including genomics, transcriptomics, proteomics, and metabolomics.
Transcriptomic Analysis: Gene expression profiling following treatment with 2QN-Echinomycin could reveal global changes in cellular pathways, identifying genes regulated by its DNA-binding activity or downstream effects. Studies on echinomycin analogues have already utilized transcriptome analysis to identify pathways involved in cellular effects researchgate.netresearchmap.jp.
Proteomic and Metabolomic Profiling: These approaches could identify changes in protein abundance and metabolic fluxes, providing a deeper understanding of the molecular mechanisms underlying 2QN-Echinomycin's actions, including its inhibition of HIF-1α and its effects on cell cycle regulation nih.goviiarjournals.org.
By combining these high-throughput data with detailed mechanistic studies of 2QN-Echinomycin's DNA binding and its known effects on cellular processes like DNA replication and HIF-1α activity researchgate.netnih.govrsc.orgju.edu.jorsc.org, researchers can build a more complete picture of its biological impact and identify new therapeutic targets or applications.
Strategies for Overcoming Hydrophobicity in Research Formulations
Like its parent compound echinomycin, 2QN-Echinomycin is likely to exhibit hydrophobic properties, posing challenges for its formulation and use in aqueous biological systems ju.edu.joju.edu.jogoogle.com. Overcoming this hydrophobicity is crucial for its effective application in research. Several strategies can be employed:
Solvent-Based Formulations: Utilizing co-solvents such as DMSO or ethanol, in which echinomycin shows solubility rsc.orgdrugbank.com, can facilitate initial handling and preparation of stock solutions. However, the final concentration in aqueous biological buffers may still be limited by precipitation.
Encapsulation Technologies:
Liposomes: Encapsulating 2QN-Echinomycin within liposomes, potentially PEGylated for improved circulation and tumor targeting, has been successfully demonstrated for echinomycin itself nih.govrsc.orgtaylorandfrancis.comgoogle.com. This approach can enhance solubility and protect the compound from degradation.
Cyclodextrins: Complexing 2QN-Echinomycin with cyclodextrins, as has been done for echinomycin rsc.org, can improve its aqueous solubility by forming inclusion complexes within the cyclodextrin's hydrophobic cavity.
Polymeric Micelles: Encapsulating hydrophobic peptides within polymeric micelles is a known strategy to increase their solubility and bioavailability ijpsjournal.com.
Hydrophobic Ion Pairing (HIP): This technique involves forming a neutral ion pair between a charged molecule and a hydrophobic counterion, which can enhance hydrophobicity and facilitate encapsulation in delivery systems researchgate.netuah.es.
Chemical Modifications: While not strictly a formulation strategy, minor chemical modifications to the scaffold (as discussed in 8.2) could potentially improve intrinsic solubility without compromising activity.
The choice of formulation strategy will depend on the specific research application, requiring careful consideration of stability, release kinetics, and compatibility with biological assays.
Q & A
Q. How can 2QN-Echinomycin’s impact on tumor microenvironments be dynamically assessed in preclinical models?
- Methodological Answer : Implement intravital microscopy in orthotopic tumor models to visualize hypoxia gradients and immune infiltration. Pair with single-cell RNA-seq of tumor-associated macrophages (TAMs) and multiplex cytokine profiling to dissect microenvironmental crosstalk .
Key Considerations for Methodological Rigor
- Data Contradiction Analysis : Address discrepancies by harmonizing experimental parameters (e.g., oxygen tension, drug exposure duration) and applying Bayesian meta-analytic frameworks to quantify heterogeneity .
- Ethical & Reproducibility Standards : Adhere to ARRIVE guidelines for in vivo studies and deposit raw data in repositories like Zenodo or Figshare for independent validation .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
